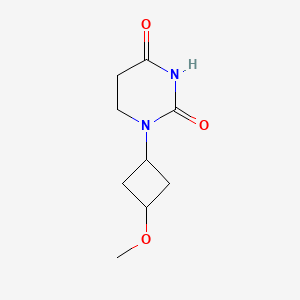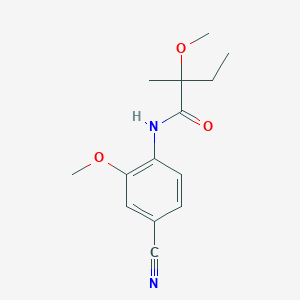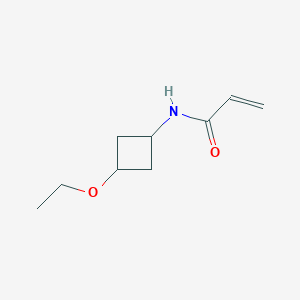
1-(3-Methoxycyclobutyl)-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxycyclobutyl)-1,3-diazinane-2,4-dione, also known as R 1482, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of diazinane-2,4-diones and is known for its unique chemical properties, which make it an attractive candidate for research.
Mechanism of Action
The mechanism of action of R 1482 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the desired physiological effect.
Biochemical and Physiological Effects:
R 1482 has been shown to have a wide range of biochemical and physiological effects. In cancer research, R 1482 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In viral infections, R 1482 has been shown to inhibit the replication of viruses, including HIV and herpes simplex virus. In neurological disorders, R 1482 has been found to improve cognitive function and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using R 1482 in lab experiments is its unique chemical properties, which make it an attractive candidate for research. However, R 1482 is also known to be unstable under certain conditions, which can limit its use in certain experiments. Additionally, the synthesis of R 1482 can be challenging, which can also limit its availability for research.
Future Directions
There are many potential future directions for research involving R 1482. One area of interest is the development of new drugs based on the chemical structure of R 1482. Another area of interest is the study of the biochemical and physiological effects of R 1482 in different cell types and tissues. Additionally, the use of R 1482 in material science and agriculture is an area that could benefit from further research.
Synthesis Methods
The synthesis of R 1482 involves a multi-step process that includes the reaction of 3-methoxycyclobutanone with hydroxylamine hydrochloride to form 3-methoxycyclobutanone oxime. This intermediate is then reacted with chloroacetyl chloride to obtain 1-(3-methoxycyclobutyl)-3-chloroazetidin-2-one, which is further reacted with sodium azide to yield R 1482.
Scientific Research Applications
R 1482 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, R 1482 has shown promising results in the treatment of cancer, viral infections, and neurological disorders. In agriculture, R 1482 has been used as a plant growth regulator, improving the quality and yield of crops. In material science, R 1482 has been used to develop new materials with improved properties.
properties
IUPAC Name |
1-(3-methoxycyclobutyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-14-7-4-6(5-7)11-3-2-8(12)10-9(11)13/h6-7H,2-5H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZQWTBLNYVNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)N2CCC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)

![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![8-[2-(4-Methylpyrazol-1-yl)ethylamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633237.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)